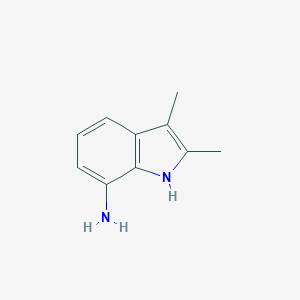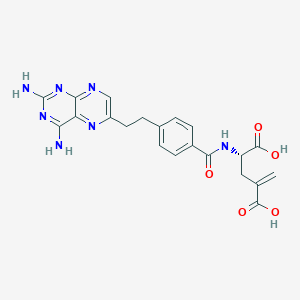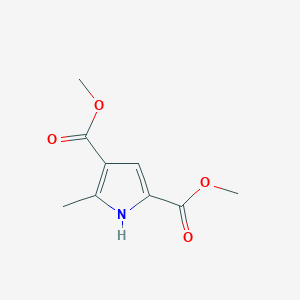
2,3-dimethyl-1H-indol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,3-dimethyl-1H-indol-7-amine” is a compound with the CAS Number: 101832-73-9 and a linear formula of C10H12N2 . Its molecular weight is 160.22 .
Synthesis Analysis
Indole derivatives, including “2,3-dimethyl-1H-indol-7-amine”, have been synthesized using various methods. One approach involves the Fischer indolisation–indole N-alkylation sequence . Another method involves the synthesis of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives .
Molecular Structure Analysis
The molecular structure of “2,3-dimethyl-1H-indol-7-amine” is represented by the InChI code: 1S/C10H12N2/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5,12H,11H2,1-2H3 .
Chemical Reactions Analysis
The oxidation of “2,3-dimethyl-1H-indol-7-amine” by peroxodisulphate and peroxomonosulphate anions to 2-methylindole-2-carbaldehyde has been studied .
Physical And Chemical Properties Analysis
“2,3-dimethyl-1H-indol-7-amine” has a density of 1.2±0.1 g/cm3 and a boiling point of 366.9±37.0 °C at 760 mmHg .
Scientific Research Applications
Antiviral Activity
Indole derivatives have been shown to possess antiviral properties. For example, a compound isolated from Penicillium camemberti showed significant protection against H1N1 virus-induced cytopathic effects .
Anti-inflammatory and Anticancer Properties
Indoles are known for their anti-inflammatory and anticancer activities. These properties make them valuable in the development of new therapeutic agents for treating inflammation and cancer .
Biofilm Formation Enhancement
Some indole derivatives can enhance biofilm formation in bacteria, which could be useful in biotechnological applications where biofilms are beneficial, such as wastewater treatment or microbial fuel cells .
Antimicrobial Activity
The antimicrobial properties of indole derivatives make them candidates for developing new antibiotics or antiseptics .
Plant Growth Regulation
Indole-3-acetic acid is a plant hormone derived from tryptophan degradation in higher plants. Derivatives of indole could potentially be used to regulate plant growth .
Medicinal Chemistry
Indoles can be used to synthesize bidentate ligands for metal complexes with potential medicinal applications, such as in imaging or as therapeutic agents .
Mechanism of Action
Target of Action
2,3-Dimethyl-1H-indol-7-amine is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives affect various biochemical pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives have been reported to exhibit various biologically vital properties . For example, certain indole derivatives have shown inhibitory activity against influenza A .
Future Directions
Indole derivatives, including “2,3-dimethyl-1H-indol-7-amine”, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are often used in the synthesis of various organic compounds and have been found in many important synthetic drug molecules .
properties
IUPAC Name |
2,3-dimethyl-1H-indol-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5,12H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBIHKSWFZJZFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00144251 |
Source


|
| Record name | Indole, 7-amino-2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00144251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl-1H-indol-7-amine | |
CAS RN |
101832-73-9 |
Source


|
| Record name | Indole, 7-amino-2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101832739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole, 7-amino-2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00144251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B180454.png)



![3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B180465.png)

![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B180468.png)

![(2S)-2-azaniumyl-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-azaniumyl-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B180472.png)



